

Comparative Efficacy of Tolyl-Substituted Imidazoles and Other Imidazole-Based Antifungal Agents

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Compound of Interest

Compound Name: 1-(*m*-Tolyl)imidazole

Cat. No.: B1297828

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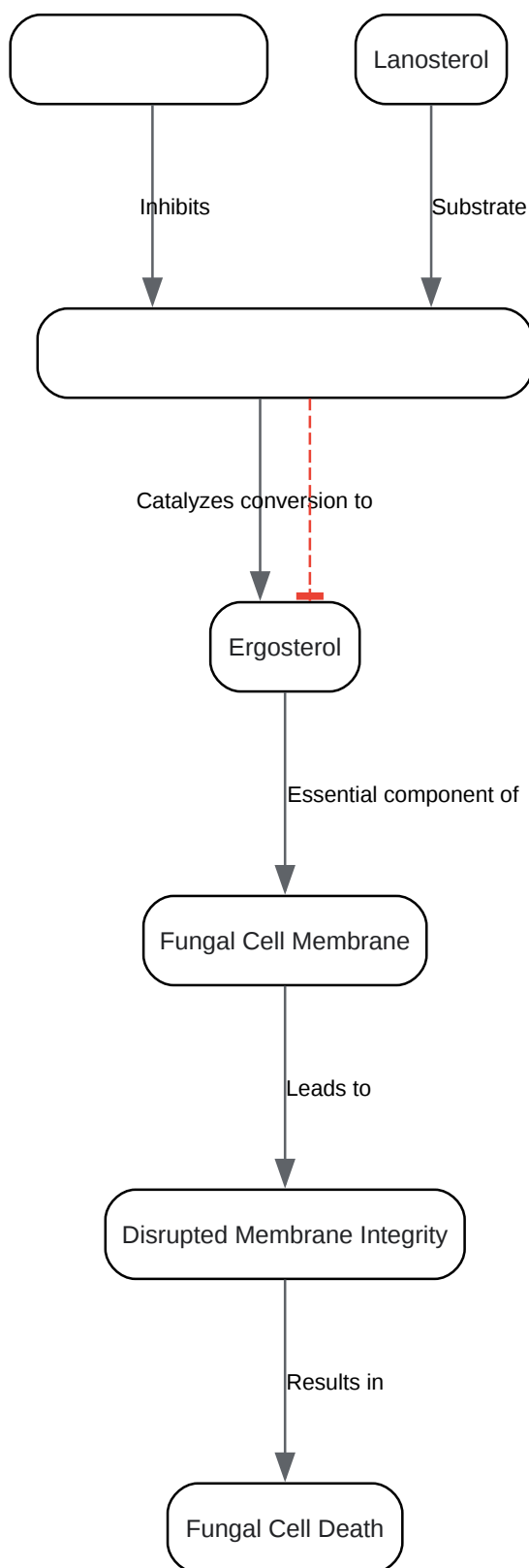
This guide provides a comparative analysis of the antifungal efficacy of a tolyl-substituted imidazole derivative against established imidazole antifungal compounds. Due to the limited availability of public data on **1-(*m*-Tolyl)imidazole**, this report utilizes publicly available data for a structurally related and potent analogue, 1-methyl-2,5-di-*m*-tolyl-1H-imidazole, as a representative of tolyl-substituted imidazoles. This compound is compared with the widely used antifungal agents clotrimazole, miconazole, and ketoconazole. The information is compiled from various scientific publications to provide a comprehensive overview for research and drug development purposes.

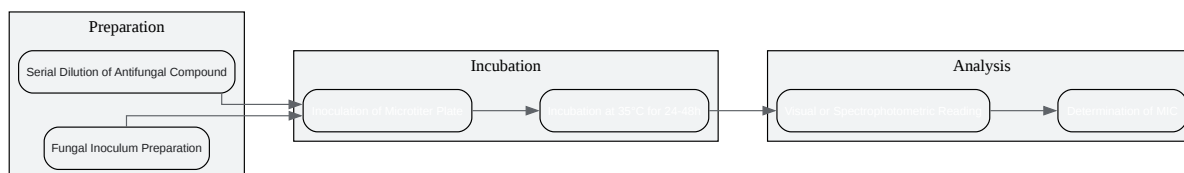
Executive Summary

Imidazole derivatives are a cornerstone of antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. While established imidazoles like clotrimazole, miconazole, and ketoconazole have a broad spectrum of activity, the search for novel derivatives with improved efficacy and reduced side effects is ongoing. This guide presents available in-vitro antifungal activity data for 1-methyl-2,5-di-*m*-tolyl-1H-imidazole and compares it with the performance of leading imidazole drugs against common fungal pathogens.

Mechanism of Action: Imidazole Antifungals

Imidazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.





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